molecular formula C13H12FN5 B12249663 9-ethyl-N-(3-fluorophenyl)-9H-purin-6-amine

9-ethyl-N-(3-fluorophenyl)-9H-purin-6-amine

Cat. No.: B12249663
M. Wt: 257.27 g/mol
InChI Key: FLYNLVUJZLUORX-UHFFFAOYSA-N
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Description

9-ethyl-N-(3-fluorophenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an ethyl group at the 9th position and a fluorophenyl group at the N-position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-N-(3-fluorophenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an ethylating agent, followed by the introduction of the fluorophenyl group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-N-(3-fluorophenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

9-ethyl-N-(3-fluorophenyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-ethyl-N-(3-fluorophenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-ethyl-N-(3-chlorophenyl)-9H-purin-6-amine
  • 9-ethyl-N-(3-bromophenyl)-9H-purin-6-amine
  • 9-ethyl-N-(3-methylphenyl)-9H-purin-6-amine

Uniqueness

Compared to its analogs, 9-ethyl-N-(3-fluorophenyl)-9H-purin-6-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H12FN5

Molecular Weight

257.27 g/mol

IUPAC Name

9-ethyl-N-(3-fluorophenyl)purin-6-amine

InChI

InChI=1S/C13H12FN5/c1-2-19-8-17-11-12(15-7-16-13(11)19)18-10-5-3-4-9(14)6-10/h3-8H,2H2,1H3,(H,15,16,18)

InChI Key

FLYNLVUJZLUORX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC(=CC=C3)F

Origin of Product

United States

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